molecular formula C18H16ClN3O5 B2582872 2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide CAS No. 941934-48-1

2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide

Cat. No.: B2582872
CAS No.: 941934-48-1
M. Wt: 389.79
InChI Key: KIHKGGNMWHVBEA-UHFFFAOYSA-N
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Description

2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Compounds with benzamide scaffolds are frequently investigated for their potential to modulate key biological pathways. Structurally similar nitrobenzamide derivatives have been reported to exhibit significant biological activities, serving as a basis for further exploration. For instance, research on analogous molecules has identified potent inhibitory effects against carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, suggesting a potential research application for this compound in the context of metabolic disease studies such as diabetes . Furthermore, related anthranilamide compounds have been developed as key pharmacophores in the discovery of novel anticoagulant agents, demonstrating dual inhibitory activity against critical coagulation cascade enzymes like thrombin (Factor IIa) and Factor Xa . The presence of both electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups on the aromatic rings, along with the pyrrolidinone moiety, contributes to the molecule's complexity and its potential for diverse interactions with biological targets. This compound is provided for research purposes to support the development of new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O5/c1-27-16-7-4-11(9-15(16)21-8-2-3-17(21)23)20-18(24)13-6-5-12(22(25)26)10-14(13)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHKGGNMWHVBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the reaction of an appropriate amine with a cyclic anhydride under controlled conditions.

    Introduction of the Nitro Group: Nitration of an aromatic compound is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reactions: The final step involves coupling the synthesized intermediates using reagents like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Chemical Research: It serves as a model compound in the study of reaction mechanisms and the development of new synthetic methodologies.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pharmacological Hypotheses

  • Target vs. SB-271046: While SB-271046 (a 5-HT₆ receptor antagonist) contains a sulphonamide and benzo-thiophene core, the target’s benzamide scaffold with pyrrolidinone may target different receptors, such as kinases or GPCRs .
  • Nitro Group Role : The nitro group in the target and ’s compound could act as a prodrug moiety, undergoing enzymatic reduction to bioactive amines .

Stability and Bioavailability

  • The pyrrolidinone ring in the target compound may confer better aqueous solubility than ’s pyridazinyl derivative, though less than piperazine-containing SB-271046 .
  • highlights that benzamides with electron-withdrawing groups (e.g., nitro) exhibit strong fluorescence quenching, suggesting utility in diagnostic applications .

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